

Experimental procedure for (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate synthesis

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Compound of Interest

Compound Name: *Benzyl 3-hydroxypyrrolidine-1-carboxylate*

Cat. No.: *B1268334*

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Application Notes and Protocols

Topic: Experimental Procedure for the Synthesis of (R)-**Benzyl 3-hydroxypyrrolidine-1-carboxylate**

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-**Benzyl 3-hydroxypyrrolidine-1-carboxylate**, also known as (R)-1-Cbz-3-hydroxypyrrolidine, is a valuable chiral building block in medicinal chemistry and pharmaceutical development. Its pyrrolidine scaffold is a common motif in many biologically active compounds. The presence of a hydroxyl group and a readily removable benzyloxycarbonyl (Cbz) protecting group allows for versatile synthetic modifications, making it a key intermediate in the synthesis of complex molecular architectures. This document provides a detailed, step-by-step protocol for the synthesis of (R)-**Benzyl 3-hydroxypyrrolidine-1-carboxylate** from (R)-3-hydroxypyrrolidine hydrochloride.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and characterization of the final product.

Parameter	Value	Reference
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Reactants		
<hr/>		
(R)-3-hydroxypyrrolidine hydrochloride	10.2 g (82.6 mmol)	[1]
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Benzyl chloroformate	15.6 g (87 mmol)	[1]
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4.0 N Sodium hydroxide	22.5 ml (90 mmol)	[1]
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1.0 N Sodium hydroxide	87 ml (87 mmol)	[1]
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Product		
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Product Name	(R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate	
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Molecular Formula	C ₁₂ H ₁₅ NO ₃	
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Molecular Weight	221.25 g/mol	
<hr/>		
Experimental Yield	17.5 g	[1]
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Calculated Yield	~95.6%	
<hr/>		
Characterization		
<hr/>		
Appearance	White to brown crystal/powder	
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Melting Point	74-79 °C	[1] [2]
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Experimental Protocol

This protocol details the synthesis of **(R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate** via N-protection of (R)-3-hydroxypyrrolidine.

Materials and Reagents:

- (R)-3-hydroxypyrrolidine hydrochloride
- Benzyl chloroformate (Cbz-Cl)

- Sodium hydroxide (NaOH)
- Sodium chloride (NaCl)
- Ethyl acetate (EtOAc)
- Magnesium sulfate ($MgSO_4$), anhydrous
- Water (deionized or distilled)
- Salt-ice bath

Equipment:

- Round-bottom flask or reaction vessel
- Magnetic stirrer and stir bar
- Dropping funnels
- pH meter or pH indicator strips
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

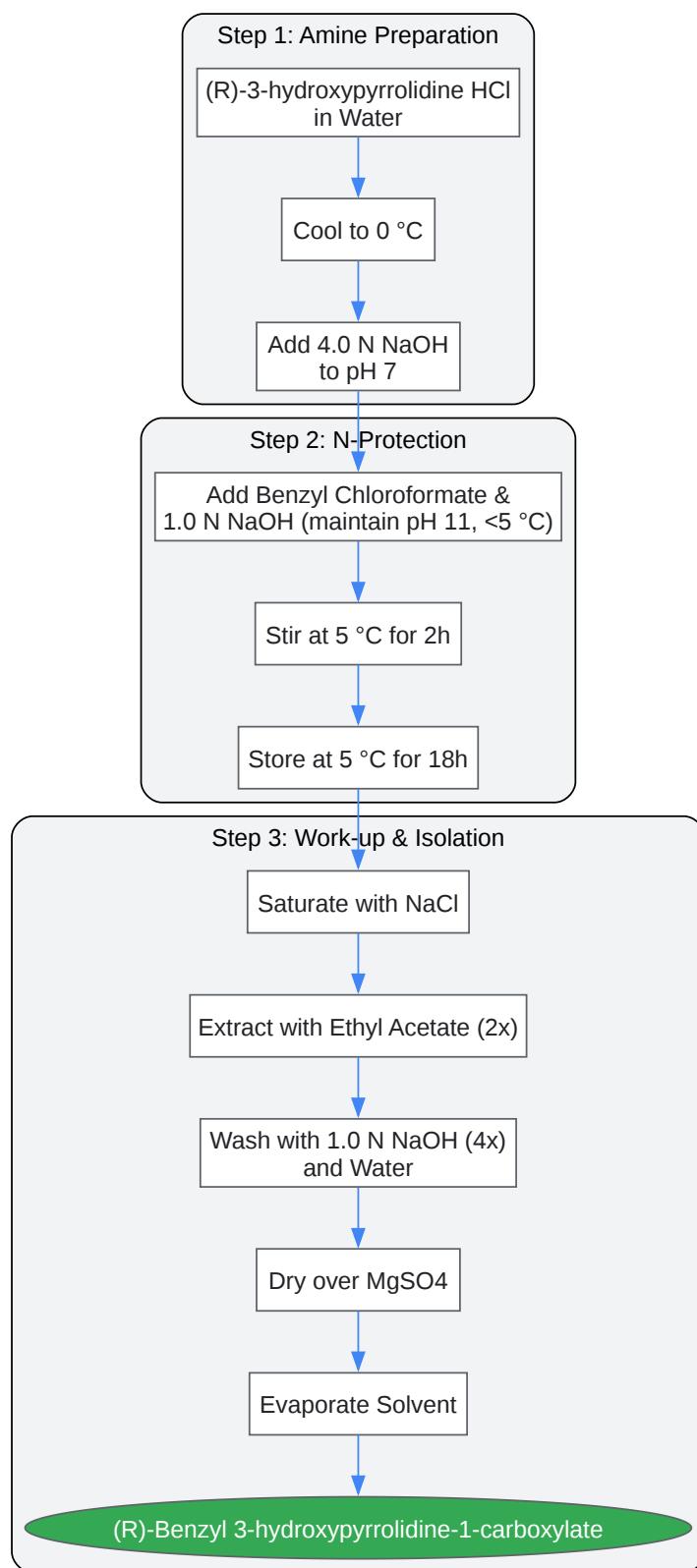
- Preparation of the Amine Solution:
 - In a suitable reaction vessel, dissolve 10.2 g (82.6 mmol) of (R)-3-hydroxypyrrolidine hydrochloride in 50 mL of water.
 - Cool the solution to 0 °C using a salt-ice bath.
 - Slowly add 22.5 mL (90 mmol) of 4.0 N sodium hydroxide solution to neutralize the hydrochloride salt. Monitor the pH to ensure it reaches neutral (pH ~7).

- N-Cbz Protection Reaction:
 - While maintaining the temperature below 5 °C, begin the dropwise addition of 15.6 g (87 mmol) of benzyl chloroformate to the stirred solution.
 - Simultaneously, add 87 mL of 1.0 N sodium hydroxide solution dropwise to maintain the pH of the reaction mixture at approximately 11.0 (± 0.5).[\[1\]](#)
 - The rate of addition for both reagents should be controlled to keep the temperature below 5 °C.
- Reaction Completion and Aging:
 - After the additions are complete, continue stirring the mixture at 5 °C for an additional two hours.
 - Following the two-hour stirring period, store the reaction mixture at 5 °C for 18 hours (overnight) to ensure the reaction goes to completion.[\[1\]](#)
- Work-up and Extraction:
 - Saturate the reaction mixture with solid sodium chloride to facilitate the separation of the organic product.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 500 mL).[\[1\]](#)
 - Combine the organic layers.
- Washing and Drying:
 - Wash the combined organic layers sequentially with 1.0 N sodium hydroxide solution (4 x 50 mL) and then with water until the aqueous layer is neutral.
 - Dry the organic layer over anhydrous magnesium sulfate (MgSO_4).
- Isolation of the Final Product:

- Filter off the drying agent.
- Concentrate the filtrate in vacuo using a rotary evaporator to remove the ethyl acetate.
- The resulting residue is the desired product, (R)-**Benzyl 3-hydroxypyrrolidine-1-carboxylate**, which should be obtained as an oil or solid. The reported yield for this procedure is 17.5 g.[1]

Visualizations

Experimental Workflow Diagram

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Caption: Synthesis workflow for **(R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate**.

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References

- 1. (R)-1-CBZ-3-PYRROLIDINOL CAS#: 100858-33-1 [amp.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
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